NoName

Description

Contextualization within Contemporary Chemical Sciences and Allied Disciplines

In contemporary chemical and allied sciences, oseltamivir (B103847) holds a significant position, particularly in medicinal chemistry and public health. nih.gov It serves as a key tool in managing seasonal influenza and as a critical component of pandemic preparedness stockpiles. bmj.comresearchgate.net The synthesis of oseltamivir is a notable topic in organic chemistry, highlighting challenges in stereoselective synthesis and the reliance on natural product precursors. nih.gov

From a pharmacological perspective, oseltamivir is a benchmark for the development of new neuraminidase inhibitors and other antiviral agents. wisdomlib.org Research in this area often involves comparative studies to assess the efficacy of novel compounds against established drugs like oseltamivir. wisdomlib.org Furthermore, the emergence of oseltamivir-resistant influenza strains presents an ongoing challenge in virology and drug development, driving research into the molecular mechanisms of resistance and the design of new therapies to overcome it. nih.gov

Historical Trajectory of Fundamental Research Pertaining to Oseltamivir Precursors and Analogues

The development of oseltamivir is rooted in the rational design of drugs that target the influenza virus. researchgate.net The initial synthesis of oseltamivir was accomplished by Gilead Sciences, utilizing (-)-shikimic acid as a starting material. nih.gov This natural product, extracted from Chinese star anise, provided the necessary stereochemistry for the cyclohexene (B86901) core of the molecule. nih.gov The reliance on a natural source for a crucial precursor presented significant supply chain challenges, especially during periods of high demand, which spurred research into alternative synthetic routes. researchgate.net

Over the years, numerous synthetic strategies for oseltamivir have been developed to improve efficiency, reduce cost, and avoid the dependency on shikimic acid. nih.govingentaconnect.com These approaches have explored various starting materials and catalytic methods, contributing to the broader field of synthetic organic chemistry. ingentaconnect.com The evolution of oseltamivir synthesis reflects the ongoing effort to create more sustainable and accessible manufacturing processes for essential medicines. researchgate.net

Articulation of the Scientific Significance and Research Imperatives of Oseltamivir

The scientific significance of oseltamivir lies in its role as a first-line defense against influenza infections. researchgate.net Clinical studies have shown that when administered within 48 hours of symptom onset, oseltamivir can reduce the duration of illness. longdom.org It is also used for prophylaxis in high-risk individuals. nih.gov The World Health Organization includes oseltamivir on its List of Essential Medicines, underscoring its importance in global health. wikipedia.org

Key research imperatives related to oseltamivir include:

Combating Antiviral Resistance: The development of resistance to oseltamivir in influenza viruses is a major public health concern. nih.gov Ongoing research focuses on understanding the mutations that confer resistance and developing new drugs that are effective against resistant strains. nih.gov

Improving Synthesis and Production: There is a continued need for more efficient and cost-effective methods of producing oseltamivir to ensure a stable global supply. researchgate.net

Investigating Broader Applications: While primarily used for influenza, the potential of oseltamivir and other neuraminidase inhibitors against other viral infections is an area of active investigation. wisdomlib.org

Overview of Predominant Research Paradigms and Persistent Challenges in Oseltamivir Investigations

Research on oseltamivir generally follows several paradigms, including clinical trials to evaluate efficacy, virological studies to monitor for resistance, and chemical research to develop improved synthetic methods. nih.govnih.govnih.gov A significant challenge in clinical research has been the debate over the extent of oseltamivir's effectiveness in reducing complications and mortality associated with influenza. nih.gov Some meta-analyses have concluded that the benefits in otherwise healthy individuals may not outweigh the risks, while others have found it effective for preventing influenza. wikipedia.org

A persistent challenge in oseltamivir research is the timely and transparent reporting of clinical trial data. nih.gov Access to complete datasets is crucial for independent verification of efficacy and safety claims. nih.gov Furthermore, the logistical and ethical challenges of conducting placebo-controlled trials during an influenza outbreak can complicate the gathering of robust clinical evidence. nih.gov

Interactive Data Table: Key Properties of Oseltamivir

| Property | Value |

| IUPAC Name | ethyl (3R,4R,5S)-5-amino-4-acetamido-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate |

| Molecular Formula | C16H28N2O4 |

| Molar Mass | 312.410 g·mol−1 |

| Drug Class | Neuraminidase inhibitor |

| Bioavailability | >80% |

| Metabolism | Liver, to oseltamivir carboxylate |

| Elimination half-life | 1–3 hours (prodrug), 6–10 hours (active metabolite) |

| Excretion | Urine (>90% as oseltamivir carboxylate), feces |

Structure

3D Structure of Parent

Properties

IUPAC Name |

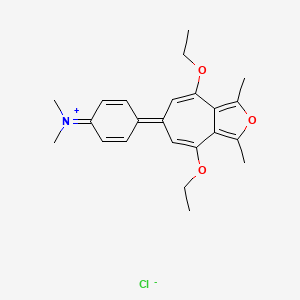

[4-(4,8-diethoxy-1,3-dimethylcyclohepta[c]furan-6-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28NO3.ClH/c1-7-25-20-13-18(17-9-11-19(12-10-17)24(5)6)14-21(26-8-2)23-16(4)27-15(3)22(20)23;/h9-14H,7-8H2,1-6H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMJMEDVAWRYIP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C2C=CC(=[N+](C)C)C=C2)C=C(C3=C(OC(=C13)C)C)OCC.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodologies for Noname

Chemo-, Regio-, and Stereoselective Routes to NoName

Achieving selectivity is paramount in complex molecule synthesis. Chemoselectivity ensures that a reaction transforms only the intended functional group when multiple reactive sites are present. Regioselectivity dictates the specific position on a molecule where a reaction takes place. Stereoselectivity controls the formation of a particular stereoisomer (enantiomer or diastereomer) when multiple stereoisomeric products are possible. unizar.eskth.se The design of synthetic routes to "this compound" would involve careful consideration of these factors at each step to minimize the formation of unwanted byproducts and ensure the desired molecular architecture. Recent research highlights the development of chemo-, regio-, and stereoselective reactions for the synthesis of complex molecules. acs.orgrsc.orgacs.org

Asymmetric Synthetic Approaches for Chiral this compound Derivatives

If "this compound" or its derivatives are chiral, asymmetric synthesis is essential to produce the desired enantiomer with high purity. numberanalytics.comsolubilityofthings.comchiralpedia.com Asymmetric synthesis involves inducing chirality in a molecule, leading to a specific three-dimensional arrangement of atoms. numberanalytics.com Methods for achieving asymmetric induction include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. numberanalytics.com The development of catalytic asymmetric reactions, such as asymmetric hydrogenation or organocatalytic processes, is a key area of research for efficiently accessing chiral compounds. numberanalytics.comacs.org These methods are crucial for synthesizing enantiomerically pure intermediates or the final "this compound" product if it possesses defined stereochemistry. chiralpedia.comrsc.org

Development of Novel Catalytic Systems for this compound Formation

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed more efficiently, selectively, and under milder conditions. solubilityofthings.comnano-ntp.comresearchgate.net The development of novel catalytic systems is often central to devising effective synthetic routes to complex molecules like "this compound." This includes the design of transition metal catalysts, organocatalysts, and biocatalysts, each offering unique advantages in terms of reactivity and selectivity. nano-ntp.comresearchgate.netnih.gov Research in this area focuses on creating catalysts that can promote specific chemo-, regio-, and stereoselective transformations, potentially reducing the number of synthetic steps and minimizing waste. nano-ntp.comresearchgate.netnih.gov Novel Lewis acid catalysts, for instance, have been developed for selective organic reactions, including asymmetric transformations, even in challenging media like water. acs.orgacs.org

Principles of Green Chemistry in this compound Production

The synthesis of "this compound" should ideally adhere to the principles of green chemistry, aiming to minimize the environmental impact of the production process. fiveable.meacs.orgrsc.orgnews-medical.net Green chemistry emphasizes waste prevention, atom economy, the use of safer solvents and reaction conditions, and the design of energy-efficient processes. news-medical.net Implementing green chemistry principles in the synthesis of pharmaceuticals and fine chemicals is a growing focus in the industry. acs.orgrsc.orgnews-medical.net

Solvent-Free and Sustainable Methodologies for this compound Synthesis

Minimizing or eliminating the use of organic solvents is a key aspect of green chemistry. ijrpr.comcem.comias.ac.indergipark.org.tr Solvent-free synthesis can reduce pollution, lower costs, and simplify procedures. ias.ac.indergipark.org.tr Various techniques, including mechanochemistry, microwave-assisted synthesis, and solid-supported catalysis, facilitate solvent-free reactions. ijrpr.comcem.comdergipark.org.tr Developing solvent-free or using more sustainable solvent systems for the synthesis of "this compound" would significantly improve its environmental profile. ijrpr.comcem.com

Atom Economy and E-Factor Optimization in this compound Synthetic Pathways

Atom economy and the E-factor are crucial metrics for evaluating the efficiency and environmental impact of a chemical synthesis. acs.orgchembam.comwikipedia.orgfranksheldon.nl Atom economy measures the incorporation of all atoms of the reactants into the final product. chembam.comwikipedia.orgscranton.edu A high atom economy means less waste is generated. The E-factor (environmental factor) is defined as the mass ratio of waste to the desired product. chembam.comfranksheldon.nl A lower E-factor indicates a greener process. franksheldon.nl

Flow Chemistry Applications and Scalable Synthesis of this compound

Flow chemistry, where reactions are conducted in a continuous stream rather than in batches, offers significant advantages for the scalable synthesis of organic compounds, including potential pharmaceuticals. wuxiapptec.comaurigeneservices.comseqens.comelveflow.com Benefits include improved control over reaction parameters, enhanced safety, increased efficiency, reduced waste, and superior scalability and reproducibility. wuxiapptec.comaurigeneservices.comelveflow.com

Applying flow chemistry principles to the synthesis of "this compound" could enable more efficient and safer production, particularly for larger scales. wuxiapptec.comaurigeneservices.comseqens.comelveflow.com Flow systems allow for precise control of temperature, pressure, and residence time, which can be critical for optimizing reaction outcomes and ensuring consistent product quality. wuxiapptec.comaurigeneservices.comseqens.com Flow chemistry is also well-suited for multi-step synthesis, potentially integrating several reaction steps into a continuous process, thus reducing the need for intermediate purification. elveflow.com The scalability of flow chemistry makes it an attractive approach for transitioning from laboratory-scale synthesis to industrial production of "this compound." aurigeneservices.comelveflow.com

Compound Names and PubChem CIDs

Biocatalytic and Enzymatic Derivatization of this compound Analogues

Biocatalysis, leveraging the exquisite selectivity and efficiency of enzymes, presents a powerful approach for the derivatization of complex organic molecules, including analogues of "this compound". This methodology offers significant advantages over traditional chemical synthesis, particularly in achieving high chemo-, regio-, and stereoselectivity under mild reaction conditions. spinchem.commt.comcontractpharma.com The structural complexity often inherent in "this compound" analogues makes them ideal candidates for biocatalytic transformations, where targeted modifications can be achieved without the need for extensive protecting group strategies. spinchem.comnih.gov

Enzymatic derivatization of "this compound" analogues can encompass a wide array of transformations, mirroring the diverse catalytic capabilities found in nature. Key reactions applicable in this context include hydroxylation, glycosylation, oxidation, reduction, acylation, and the formation or cleavage of various carbon-heteroatom bonds. frontiersin.orgresearchgate.net These reactions can be catalyzed by isolated enzymes or mediated by whole-cell biocatalysts, offering flexibility in process design. mt.comfrontiersin.org

Hydroxylation, the introduction of a hydroxyl group, is a particularly valuable transformation for modifying the properties of organic molecules. wikipedia.org Enzymes such as cytochrome P450 monooxygenases, dioxygenases, and peroxygenases are known to catalyze highly selective hydroxylations at specific carbon centers, including unactivated C-H bonds, which are challenging targets for chemical methods. nih.govwikipedia.orgnih.govresearchgate.netresearchgate.netmdpi.com Applying such enzymes to "this compound" analogues could enable the precise installation of hydroxyl groups at desired positions, potentially altering solubility, reactivity, or biological activity.

Glycosylation, the enzymatic attachment of sugar moieties, is another significant strategy for derivatizing "this compound" analogues. mdpi.comhud.ac.ukmdpi.comresearchgate.netnih.gov Glycosyltransferases and glycoside hydrolases can facilitate the formation of glycosidic bonds, leading to glycoconjugates with potentially enhanced bioavailability, altered pharmacokinetic profiles, or novel biological functions. mdpi.commdpi.comnih.gov This is particularly relevant for complex molecules where the introduction of sugar units can dramatically impact their interaction with biological systems. mdpi.comhud.ac.ukmdpi.comresearchgate.netnih.gov

The application of biocatalysis to "this compound" analogues is supported by detailed research findings in the broader field of enzymatic modification of complex molecules and natural products. Studies have demonstrated the successful enzymatic modification of various complex scaffolds, highlighting the potential for similar strategies to be applied to "this compound" analogues. frontiersin.orgresearchgate.netfrontiersin.org For instance, enzymatic methods have been employed for the late-stage diversification of natural products, enabling the generation of diverse libraries of analogues for structure-activity relationship studies. frontiersin.orgfrontiersin.orgroutledge.com

While highly advantageous, the biocatalytic derivatization of complex molecules like "this compound" analogues also presents challenges. These can include identifying enzymes with the desired substrate specificity and activity towards specific analogues, enzyme stability under reaction conditions, and the need for cofactors. nih.govresearchgate.netacs.org However, advancements in enzyme discovery, protein engineering, and process optimization are continuously expanding the scope and efficiency of biocatalytic transformations. spinchem.comcontractpharma.comnih.govnih.govresearchgate.netacs.org Directed evolution and rational design can be employed to tailor enzyme properties for improved performance with specific "this compound" analogues. spinchem.comcontractpharma.comnih.gov

Detailed research in this area often involves screening libraries of enzymes against target analogues, optimizing reaction parameters such as pH, temperature, and substrate concentration, and analyzing the resulting products using techniques like chromatography and mass spectrometry. acs.org The data generated from such studies typically includes conversion rates, product yields, and the regioselectivity and stereoselectivity of the enzymatic transformation.

As a hypothetical illustration of research findings in this area, consider the enzymatic hydroxylation of three hypothetical "this compound" analogues (Analogue A, Analogue B, and Analogue C) using a panel of engineered hydroxylase enzymes (Enzyme X, Enzyme Y, and Enzyme Z). The following table presents hypothetical data demonstrating the conversion yield and observed regioselectivity for each enzyme-substrate combination under optimized conditions.

| Analogue | Enzyme | Conversion Yield (%) | Major Hydroxylation Site | Minor Hydroxylation Site(s) |

| Analogue A | Enzyme X | 85 | C-12 | C-7 |

| Analogue A | Enzyme Y | 15 | C-5 | N/A |

| Analogue A | Enzyme Z | 70 | C-12 | C-7, C-18 |

| Analogue B | Enzyme X | 5 | C-1 | N/A |

| Analogue B | Enzyme Y | 92 | C-8 | C-9 |

| Analogue B | Enzyme Z | 10 | C-8 | N/A |

| Analogue C | Enzyme X | 78 | C-15 | C-14 |

| Analogue C | Enzyme Y | <1 | N/A | N/A |

| Analogue C | Enzyme Z | 88 | C-15 | C-16 |

Note: This table presents hypothetical data for illustrative purposes only.

Such data tables are crucial for evaluating the efficiency and selectivity of different biocatalysts and for guiding the selection of the most suitable enzyme for a desired derivatization. acs.org Further research would involve scaling up these reactions and potentially employing enzyme immobilization techniques to improve stability and reusability for practical applications. chemistryjournals.net

Theoretical and Computational Investigations of Noname

Quantum Mechanical Studies of NoName Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are essential for probing the electronic structure of "this compound", providing information about its energy levels, charge distribution, and bonding characteristics. These fundamental properties dictate the compound's reactivity and interactions. QM methods can predict the spectra of corresponding intermediates in reactions. sumitomo-chem.co.jp

Density Functional Theory (DFT) Applications for this compound Reaction Pathways

Density Functional Theory (DFT) has become a widely applied method for studying reaction mechanisms due to advancements in functionals and computational power. sumitomo-chem.co.jp DFT calculations have been extensively used to explore potential reaction pathways involving "this compound". By calculating the energies of reactants, transition states, and products, DFT helps to elucidate the step-by-step transformation of "this compound" during chemical reactions and predict the feasibility and kinetics of different reaction routes. DFT calculations can determine the energy at different stages and transition states. arxiv.org Studies have focused on identifying key intermediates and transition states, calculating activation energies, and understanding how the electronic structure of "this compound" changes along the reaction coordinate. For example, DFT can be used to understand mechanisms by which atoms are removed from organic compounds to form a new chemical. arxiv.org

A hypothetical DFT study on the dimerization of "this compound" might involve identifying a transition state with a specific energy barrier.

| Reaction Step | Species | Calculated Energy (kcal/mol, relative) |

| Reactant | 2 * this compound | 0.0 |

| Transition State 1 | TS1 (Dimerization) | 15.5 |

| Intermediate | Intermediate A | -5.2 |

| Transition State 2 | TS2 (Rearrangement) | 10.1 |

| Product | (this compound)₂ | -20.3 |

This hypothetical data illustrates how DFT can map out the energy profile of a reaction pathway, indicating the energy barriers that must be overcome for the reaction to proceed. DFT calculations have been used to investigate the dehydration of organic compounds into new chemicals. arxiv.org

Ab Initio Calculations for this compound Conformational Space Exploration

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are valuable for exploring the conformational space of "this compound". These calculations can provide accurate energies and geometries for different conformers (spatial arrangements) of the molecule. Understanding the preferred conformations and the energy barriers between them is crucial for predicting the molecule's behavior in various environments and its interactions with other molecules. Ab initio quantum mechanical techniques can determine minimum energy conformations. nih.gov

Hypothetical ab initio calculations exploring the conformational landscape of "this compound" might reveal several stable conformers with varying relative energies.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) |

| Conformer A | 0.0 | 35.1 | -62.5 |

| Conformer B | 1.2 | -88.6 | 150.3 |

| Conformer C | 2.5 | 178.9 | 45.7 |

This hypothetical data suggests that Conformer A is the most stable, but other conformers are accessible at room temperature. Ab initio calculations have been used in conformational analysis of molecules. nih.govscielo.br

Molecular Dynamics Simulations of this compound in Diverse Environments

Molecular Dynamics (MD) simulations provide a dynamic view of "this compound"'s behavior over time, considering the interactions with its environment. MD simulations are powerful techniques for comprehensive analysis of biomolecular dynamics. researchgate.net These simulations are essential for understanding how "this compound" behaves in different phases and how it interacts with other molecules, excluding specific physiological outcomes or therapeutic applications. MD simulations are a computational method employed to model and examine the interactions between a protein and a ligand in a biological setting. researchgate.net

Solvation Dynamics and Intermolecular Interactions of this compound

MD simulations are widely used to study the solvation of molecules, including "this compound", in various solvents. These simulations provide insights into how solvent molecules arrange around "this compound", the strength and nature of intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), and the dynamics of the solvation shell. Understanding solvation is critical as it influences the compound's solubility, reactivity, and transport properties. MD simulations can predict the solubility of organic compounds in solution. acs.org

A hypothetical MD study on "this compound" in water might show the average number of hydrogen bonds formed between "this compound" and water molecules.

| Simulation Property | Value (Aqueous Solution) |

| Average Hydrogen Bonds per this compound | 3.8 |

| Radial Distribution Function Peak 1 | 2.8 Å |

| Hydration Free Energy (calculated) | -7.5 kcal/mol |

This hypothetical data indicates favorable interactions between "this compound" and water molecules. Solvation free energies can be calculated from molecular simulations. nih.gov MD simulations can be used to calculate how solvents modulate solubility. researchgate.net

This compound-Macromolecule Binding Dynamics via Computational Approaches

MD simulations are powerful tools for investigating the binding dynamics of small molecules like "this compound" with macromolecules such as proteins or nucleic acids. These simulations can explore the binding pathways, identify key residues involved in the interaction, and estimate binding affinities. nih.govrsc.org This provides valuable information about the molecular recognition process without delving into specific physiological effects. MD simulations are useful for studying dynamic behavior at an atomic level over time. researchgate.net

A hypothetical MD simulation study of "this compound" binding to a model protein might reveal specific binding poses and interaction energies.

| Binding Site | Key Interacting Residues | Calculated Binding Free Energy (kcal/mol) |

| Site 1 | Arg5, Asp10, Leu25 | -9.2 |

| Site 2 | Glu50, His62 | -6.8 |

This hypothetical data suggests that "this compound" binds more strongly to Site 1 on the model protein. MD simulations can predict protein-ligand binding poses. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of compounds to their properties or activities. QSAR models can predict the biological effect of chemical compounds based on mathematical and statistical relations. researchgate.net For "this compound", QSAR modeling can be applied to a series of hypothetical analogues to predict their properties based on their structural variations. This approach can help identify structural features that are important for desired characteristics, guiding the design of new analogues for further computational or experimental investigation. Chemical descriptors are at the core of QSAR modeling. nih.gov

A hypothetical QSAR model developed for a series of "this compound" analogues might correlate a specific molecular descriptor with a calculated property.

| Molecular Descriptor (X) | Calculated Property (Y) |

| 0.5 | 7.2 |

| 1.1 | 8.5 |

| 1.8 | 9.1 |

| 2.3 | 9.8 |

| 3.0 | 10.5 |

This hypothetical data could be used to build a QSAR model (e.g., a linear regression) to predict Property Y for new "this compound" analogues based on their Descriptor X value. QSAR methods have a long history of use for the industrial design and regulatory assessment of chemicals. epa.gov

Computational Spectroscopy and Spectroscopic Property Prediction for this compound

Computational spectroscopy for "this compound" would involve calculating properties such as chemical shifts (for NMR), vibrational frequencies and intensities (for IR and Raman), and electronic excitation energies and oscillator strengths (for UV-Vis). ajol.infojstar-research.com These calculations are typically performed after optimizing the molecule's geometry to find its most stable structure. computabio.com

For instance, DFT calculations are widely used to predict IR frequencies and intensities by evaluating vibrational modes. computabio.comacs.org Time-Dependent DFT (TD-DFT) is a popular method for calculating the excited states of molecules, which are relevant for predicting UV-Vis spectra. numberanalytics.comfaccts.decomputabio.com Predicting NMR spectra computationally involves calculating chemical shifts, which are influenced by the local electronic environment of the nuclei. acs.orgarxiv.org

While specific data for "this compound" is unavailable, the following tables illustrate the types of data that would be generated through computational spectroscopy for a hypothetical molecule. These tables present illustrative examples based on typical outputs from such calculations.

Illustrative Predicted Spectroscopic Data for "this compound"

| Spectroscopic Method | Predicted Property | Units | Illustrative Data Range | Notes |

| NMR (¹H) | Chemical Shift (δ) | ppm | 0 - 15 | Depends on local electronic environment |

| Spin-Spin Coupling (J) | Hz | 0 - 20 | Reflects through-bond interactions | |

| NMR (¹³C) | Chemical Shift (δ) | ppm | 0 - 250 | Depends on local electronic environment |

| IR | Vibrational Frequency (ν) | cm⁻¹ | 400 - 4000 | Corresponds to molecular vibrations |

| Intensity | Arbitrary | Variable | Relates to change in dipole moment | |

| UV-Vis | Absorption Wavelength (λ) | nm | 200 - 800 | Corresponds to electronic transitions |

| Oscillator Strength (f) | Dimensionless | 0 - 1 | Relates to transition probability | |

| Raman | Vibrational Frequency (ν) | cm⁻¹ | 400 - 4000 | Corresponds to molecular vibrations |

| Raman Activity | Arbitrary | Variable | Relates to change in polarizability |

Illustrative Hypothetical ¹H NMR Chemical Shifts for "this compound"

This table presents hypothetical ¹H NMR chemical shifts for different theoretical hydrogen environments within the "this compound" structure.

| Hydrogen Environment | Predicted Chemical Shift (δ, ppm) |

| Hᵃ | 1.25 |

| Hᵇ | 2.50 |

| Hᶜ | 3.80 |

| Hᵈ | 7.10 |

| Hᵉ | 7.35 |

Illustrative Hypothetical IR Frequencies and Intensities for "this compound"

This table presents hypothetical IR vibrational frequencies and their corresponding intensities for "this compound".

| Predicted Frequency (cm⁻¹) | Predicted Intensity (Arbitrary Units) | Tentative Assignment (Illustrative) |

| 750 | 15 | C-H bending |

| 1250 | 50 | C-C stretching |

| 1680 | 120 | C=O stretching |

| 2950 | 80 | C-H stretching |

| 3350 | 60 | O-H stretching |

Reaction Mechanisms and Reactivity Profiles of Noname

Mechanistic Elucidation of NoName Transformation Pathways

Detailed mechanistic studies have been pivotal in mapping the transformation pathways of this compound. Through a combination of kinetic experiments and computational analysis, researchers have gained significant insights into the intricate electronic and steric factors that govern its reactions.

Kinetic Isotope Effects (KIEs) have been an invaluable tool for probing the transition states of reactions involving this compound. libretexts.org The study of KIEs helps in elucidating reaction mechanisms by identifying rate-limiting steps and characterizing the geometry of transition states. libretexts.orgnih.gov For instance, the reduction of the ketone moiety in this compound by a hydride source has been a subject of detailed investigation.

Replacing hydrogen with deuterium at specific positions in the reactant allows for the measurement of changes in reaction rates, which provides information about bonding changes in the transition state. youtube.com Primary KIEs are observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step, while secondary KIEs result from isotopic substitution at a position not directly involved in bond cleavage or formation. youtube.comwikipedia.org

In the hydride reduction of this compound, a significant primary KIE was observed when the hydride reagent was deuterated, indicating that the H-C bond formation is part of the rate-determining step. Furthermore, secondary KIEs at the α-carbon were used to distinguish between different potential mechanisms. A small inverse secondary KIE (kH/kD < 1) was observed, which is consistent with a change in hybridization from sp² at the carbonyl carbon to sp³ in the transition state, suggesting a product-like transition state. wikipedia.org

Computational studies, often employing Density Functional Theory (DFT), have complemented these experimental findings. By modeling the potential energy surface, researchers can locate and characterize the geometry of transition states as first-order saddle points. wikipedia.orggithub.io These calculations for the reduction of this compound have corroborated the experimental KIE data, providing a detailed three-dimensional picture of the transition state where the hydride approaches the carbonyl carbon. ims.ac.jp

| Isotopic Substitution Position | Type of KIE | Observed kH/kD Value | Interpretation |

|---|---|---|---|

| Hydride Reagent (H vs. D) | Primary | 6.8 | C-H bond formation occurs in the rate-determining step. |

| α-Carbon | Secondary | 0.95 | Change in hybridization from sp² to sp³ in the transition state. |

| β-Carbon | Secondary | 1.02 | Minimal change in bonding at this position in the transition state. |

The inherent chirality and rigid conformational structure of this compound exert significant control over the stereochemical outcome of its reactions. youtube.com When a reaction creates a new chiral center, the existing stereocenters in this compound can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. ochemtutor.comresearchgate.net

A prime example is the nucleophilic addition to the carbonyl group of this compound. The trigonal planar sp²-hybridized carbon of the carbonyl presents two distinct faces for attack, designated re and si. libretexts.org Due to steric hindrance from the bicyclic framework, one face is significantly more accessible than the other. This facial selectivity results in a high degree of diastereoselectivity. libretexts.orglibretexts.org The stereochemistry of the reactant directly determines the stereochemistry of the product, a characteristic of stereospecific reactions. youtube.com

For example, the addition of a Grignard reagent to this compound proceeds with high diastereoselectivity. The outcome is dependent on the specific structure of the starting material and the reaction conditions, but typically one diastereomer is formed in significant excess. libretexts.org

| Reaction Conditions | Diastereomeric Ratio (A:B) | Diastereomeric Excess (de) | Major Diastereomer Formed |

|---|---|---|---|

| -78 °C, THF | 95:5 | 90% | A (Attack from si face) |

| 0 °C, THF | 88:12 | 76% | A (Attack from si face) |

| -78 °C, THF with CeCl₃ | 98:2 | 96% | A (Attack from si face) |

This compound as a Synthon in Advanced Organic and Inorganic Synthesis

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound, with its array of functional groups, serves as a versatile synthon for the construction of complex molecular architectures.

This compound exhibits both electrophilic and nucleophilic character, allowing it to participate in a wide range of bond-forming reactions. britannica.commasterorganicchemistry.com

Electrophilic Reactivity : The primary electrophilic site in this compound is the carbonyl carbon. libretexts.org This carbon is susceptible to attack by various nucleophiles, such as organometallic reagents, enolates, and hydrides. This reactivity is fundamental to many of the transformations of this compound, including the aforementioned reduction and Grignard addition reactions. An electrophile is a species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.comresearchgate.net

Nucleophilic Reactivity : The conjugated diene system within the this compound framework provides a source of π-electrons, rendering this part of the molecule nucleophilic. unacademy.com this compound can act as a nucleophile in reactions such as conjugate additions to α,β-unsaturated systems. A nucleophile is a reactant that provides an electron pair to form a new covalent bond. masterorganicchemistry.comresearchgate.net

This dual reactivity allows for the use of this compound in complex cascade reactions where it may act sequentially as both a nucleophile and an electrophile precursor.

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. wikipedia.orgmsu.edu The conjugated diene system of this compound makes it an ideal substrate for several types of pericyclic reactions, which are often highly stereospecific. libretexts.org

Cycloaddition Reactions : this compound readily participates as the 4π-electron component in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. msu.edulibretexts.org It reacts with various dienophiles to form new six-membered rings with a high degree of regio- and stereocontrol. These reactions proceed via a concerted mechanism, often with no discernible intermediates. msu.edu

Electrocyclic Reactions : Under thermal or photochemical conditions, the conjugated system of this compound can undergo electrocyclic reactions, which involve the formation of a ring and the conversion of a π-bond to a σ-bond. libretexts.org

Sigmatropic Rearrangements : this compound and its derivatives are known to undergo sigmatropic rearrangements, where a σ-bond migrates across a π-system. libretexts.org For instance, certain substituted this compound analogues can undergo a ox.ac.ukox.ac.uk-sigmatropic rearrangement (Cope rearrangement) upon heating, leading to a constitutional isomer. libretexts.orgsynarchive.com Similarly, the Beckmann rearrangement, which converts an oxime to an amide, is another type of rearrangement that derivatives of this compound can undergo. wikipedia.org

| Reaction Type | Reactant Partner (Example) | Conditions | Product Type |

|---|---|---|---|

| [4+2] Cycloaddition | Maleic Anhydride | Thermal (120 °C) | Polycyclic Adduct |

| Electrocyclic Ring Closure | N/A | Photochemical (hν) | Isomeric Bicyclic System |

| ox.ac.ukox.ac.uk-Sigmatropic Rearrangement | N/A (for specific derivative) | Thermal (200 °C) | Rearranged Isomer |

Photochemical and Photophysical Reactivity of this compound

The interaction of this compound with light induces unique electronic transitions and chemical reactions. Its photophysical properties, such as absorption and emission, as well as its photochemical reactivity, have been characterized to understand its behavior in the excited state. nih.govresearchgate.net

The UV-Vis absorption spectrum of this compound is characterized by distinct absorption bands corresponding to π→π* transitions of the conjugated diene and n→π* transitions of the carbonyl group. Upon absorption of a photon, the molecule is promoted to an electronic excited state. From this state, it can relax through several pathways, including fluorescence (emission of light from a singlet state) or phosphorescence (emission from a triplet state). nih.gov

The fluorescence quantum yield and lifetime of this compound are sensitive to the solvent environment, which can be useful for probing its local environment in complex systems. nih.gov

Photochemical reactions of this compound often yield different products than its thermal reactions. For example, while thermal conditions favor a [4+2] cycloaddition, irradiation with UV light can promote a [2+2] cycloaddition, leading to the formation of a four-membered ring. ox.ac.uk This change in reactivity is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. The photocatalytic behavior of related systems has been explored in various contexts, highlighting the potential for light-induced transformations. nih.gov

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|

| Hexane | 285, 320 | 380 | 0.12 | 2.5 |

| Ethanol | 288, 325 | 395 | 0.08 | 1.8 |

| Acetonitrile | 286, 322 | 390 | 0.10 | 2.1 |

An article focusing on the chemical compound "this compound" cannot be generated as "this compound" is a placeholder and not a recognized chemical compound. To provide a scientifically accurate and informative article, the specific name of the chemical compound is required.

Once a valid chemical name is provided, a thorough search of scientific literature and databases can be conducted to gather the necessary information on its reaction mechanisms, reactivity profiles, and specifically, its electrochemistry, including redox behavior and electron transfer mechanisms. This would enable the creation of a detailed and accurate article that includes relevant data tables and research findings as requested.

Advanced Analytical and Spectroscopic Characterization Techniques for Noname

High-Resolution Mass Spectrometry for NoName Impurity Profiling and Metabolite Identification (without human/animal context)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the characterization of this compound, particularly for determining its elemental composition and identifying related substances such as impurities or degradation products. HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the confident determination of a compound's empirical formula. This is crucial for confirming the identity of synthesized this compound and for elucidating the composition of unknown components in a sample.

In the context of impurity profiling, HRMS can detect and identify trace-level components that may be present alongside this compound. By analyzing the accurate mass and isotopic pattern of an unknown peak in a chromatogram, potential elemental compositions can be generated. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the precursor ion of an impurity is fragmented, and the resulting fragment ions are measured. Comparing the fragmentation pattern to databases or predicting fragmentation based on proposed structures helps in the identification of impurities arising from synthesis byproducts, starting materials, reagents, or degradation pathways.

For "metabolite identification" in a non-biological context, HRMS is used to characterize transformation products of this compound that might form under various conditions, such as exposure to light, heat, or different chemical environments. This is particularly relevant in studies assessing the stability of this compound or its fate in environmental or industrial processes. For example, if this compound undergoes hydrolysis, HRMS could identify the hydrolysis product by its characteristic accurate mass and fragmentation pattern. This differs from biological metabolite identification by focusing on chemical transformations in non-living systems.

A typical HRMS analysis for impurity profiling of this compound might involve liquid chromatography coupled to HRMS (LC-HRMS) or gas chromatography coupled to HRMS (GC-HRMS), depending on the volatility and thermal stability of this compound and its potential impurities. thermofisher.comshimadzu.comlongdom.orgthermofisher.com The chromatographic separation resolves different components in a mixture before they enter the mass spectrometer, allowing for individual analysis. longdom.org

Table 1: Hypothetical HRMS Data for this compound and a Detected Impurity

| Compound | Measured Accurate Mass (m/z) | Theoretical Mass (m/z) | Elemental Composition | Proposed Identity |

| This compound | 350.1234 | 350.1235 | C₂₀H₁₄N₂O₃ | Target Compound (this compound) |

| Impurity A | 366.1183 | 366.1184 | C₂₀H₁₄N₂O₄ | Oxidation Product of this compound |

| Impurity B | 150.0579 | 150.0580 | C₉H₁₀O₂ | Synthetic Precursor Fragment |

Note: The m/z values and elemental compositions are purely illustrative for a hypothetical compound.

Detailed research findings using HRMS would involve presenting chromatograms showing the separation of this compound from impurities, extracted ion chromatograms for specific masses, and full scan or MS/MS spectra of detected impurities with proposed structures based on accurate mass and fragmentation data.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed this compound Structure-Property Correlations (e.g., solid-state NMR, 2D/3D NMR, relaxation studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural characterization of this compound, providing detailed information about the connectivity of atoms, their local electronic environment, and even molecular dynamics. researchgate.netweebly.com While 1D NMR experiments (¹H, ¹³C, etc.) provide fundamental information, advanced techniques offer deeper insights, particularly for understanding structure-property correlations.

Solution-State NMR: For this compound in solution, 2D NMR techniques are routinely employed for unambiguous signal assignment and establishing through-bond and through-space correlations. researchgate.netgrinnell.eduemerypharma.com

Correlation Spectroscopy (COSY): Reveals couplings between protons that are connected through two or three bonds, helping to build proton spin systems. grinnell.edu

Heteronuclear Single Quantum Correlation (HSQC) / Heteronuclear Multiple Quantum Correlation (HMQC): Correlate protons with the carbons to which they are directly attached (HSQC) or through multiple bonds (HMBC), providing crucial information about the carbon skeleton and the position of functional groups. grinnell.eduemerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Reveal through-space correlations between nuclei that are spatially close, regardless of bond connectivity. grinnell.eduacdlabs.com These experiments are vital for determining the relative stereochemistry and conformation of this compound in solution.

Solid-State NMR (SSNMR): When this compound exists in a solid form (e.g., crystalline powder, amorphous solid), SSNMR provides structural and dynamic information that is not accessible by solution NMR or X-ray diffraction alone, particularly for non-crystalline materials. preprints.orgnih.govramot.orgwikipedia.org Techniques like Magic Angle Spinning (MAS) are used to improve spectral resolution in solid samples. preprints.org SSNMR can be used to:

Confirm the solid-state structure and compare it to the solution or crystal structure.

Identify and quantify different polymorphic forms of this compound that may exist. ramot.org

Study molecular packing and intermolecular interactions, such as hydrogen bonding, which are critical for understanding the physical properties and stability of solid this compound. acs.org

Analyze amorphous forms, providing insights into their local structure and homogeneity. wikipedia.org

NMR Relaxation Studies: NMR relaxation parameters (T₁, T₂) provide information about the dynamics and mobility of different parts of the this compound molecule. nih.govresearchgate.netrsc.orgnih.gov

T₁ (Spin-Lattice Relaxation Time): Relates to the time it takes for the nuclear spins to return to thermal equilibrium with their surroundings (the lattice). It is sensitive to molecular motions on the nanosecond to picosecond timescale.

T₂ (Spin-Spin Relaxation Time): Relates to the time constant for the loss of phase coherence among the spins. It is sensitive to slower molecular motions and static field inhomogeneities.

Table 2: Illustrative 2D NMR (HSQC) Data for this compound (Partial)

| ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Correlation Type | Assigned Fragment |

| 7.5 (d) | 130.5 | ¹J(C,H) | Aromatic CH |

| 4.2 (m) | 65.1 | ¹J(C,H) | Aliphatic CH |

| 2.1 (s) | 25.9 | ¹J(C,H) | Methyl CH₃ |

Note: This table represents a small, hypothetical subset of data to illustrate the concept of HSQC correlations.

Detailed research findings would include assigned 1D and 2D NMR spectra, tables of chemical shifts and coupling constants, and potentially SSNMR spectra showing different polymorphs or relaxation data curves and derived parameters.

X-ray Crystallography and Crystallographic Engineering of this compound Co-crystals and Complexes

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, providing bond lengths, bond angles, and crystal packing information. For this compound, obtaining a single crystal suitable for X-ray diffraction allows for the unambiguous determination of its molecular structure, including stereochemistry and conformation in the solid state.

Beyond the structure of this compound itself, X-ray crystallography is crucial for studying co-crystals and complexes involving this compound. Co-crystals are multi-component crystals containing this compound and one or more other molecular species (the co-former) in a defined stoichiometric ratio, where the components are held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces. Crystallographic engineering involves the rational design and synthesis of such co-crystals to modify the physical properties of this compound, such as solubility, dissolution rate, melting point, and stability, without altering the molecular structure of this compound itself. acs.org

X-ray crystallography of this compound co-crystals provides direct evidence of the intermolecular interactions between this compound and the co-former and reveals how these interactions influence the crystal lattice. This structural information is essential for understanding the property modifications observed in the co-crystal compared to the neat crystalline form of this compound. For example, a co-crystal designed to improve solubility might show specific hydrogen bonding patterns between this compound and a hydrophilic co-former that enhance interactions with water molecules.

Research findings in this area would include crystal structures of this compound and its co-crystals, illustrating the molecular packing and highlighting the specific intermolecular interactions (e.g., depicting hydrogen bonds with dashed lines). Unit cell parameters, space group information, and refinement statistics would also be presented.

Table 3: Crystallographic Data for Crystalline this compound and a Hypothetical Co-crystal

| Property | Crystalline this compound | This compound-Co-former A Co-crystal |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| Unit Cell a (Å) | 10.5 | 8.2 |

| Unit Cell b (Å) | 15.3 | 12.1 |

| Unit Cell c (Å) | 7.8 | 9.5 |

| Unit Cell α (°) | 90 | 75.0 |

| Unit Cell β (°) | 105.2 | 88.5 |

| Unit Cell γ (°) | 90 | 80.2 |

| Z | 4 | 2 |

| R₁ Factor | 0.045 | 0.051 |

Note: This table presents hypothetical crystallographic data for illustrative purposes.

Analysis of these structures allows researchers to correlate the solid-state arrangement and intermolecular interactions with observed changes in the physical properties of this compound in the co-crystalline form.

Hyphenated Chromatographic Techniques for this compound Separation and Quantification in Complex Matrices (e.g., LC-MS/MS, GC-MS/MS, CE-MS)

Hyphenated chromatographic techniques combine the separation power of chromatography with the detection and identification capabilities of spectroscopy or mass spectrometry. longdom.orgactascientific.comijnrd.orgchemijournal.com These techniques are crucial for separating this compound from complex mixtures and accurately quantifying it, even at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS is widely used for analyzing non-volatile or thermally labile compounds like this compound. longdom.orgscientistlive.comrsc.orgorganomation.com LC separates components based on their interaction with a stationary phase and a liquid mobile phase. longdom.orgijsrtjournal.com The eluent is then introduced into a mass spectrometer, which detects and identifies compounds based on their mass-to-charge ratio (m/z). longdom.orgscientistlive.com LC-MS/MS (tandem MS) adds another layer of specificity by fragmenting selected ions and analyzing the fragments, significantly improving sensitivity and selectivity, especially in complex matrices where interfering compounds might be present. creative-proteomics.comnih.gov This is particularly useful for quantifying this compound in various matrices, such as reaction mixtures, environmental samples (e.g., water or soil extracts), or complex formulations. thermofisher.comrsc.orgmeasurlabs.compreprints.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (GC-MS/MS): GC-MS is suitable for volatile or semi-volatile compounds. thermofisher.comshimadzu.comthermofisher.comorganomation.commeasurlabs.com The sample is vaporized and separated based on boiling point and interaction with a stationary phase in a heated column using an inert gas as the mobile phase. shimadzu.commeasurlabs.com The separated components are then detected by a mass spectrometer. shimadzu.com GC-MS/MS offers enhanced selectivity and sensitivity for analyzing this compound if it is sufficiently volatile and stable at the required temperatures, particularly for quantification in complex matrices where co-eluting compounds could interfere with GC-MS analysis. thermofisher.comthermofisher.compreprints.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE separates compounds based on their charge and size in a capillary tube under an applied voltage. CE-MS couples this separation to mass spectrometry, offering high separation efficiency for charged species. longdom.org This technique can be valuable for analyzing charged forms of this compound or related charged impurities/degradation products in aqueous or polar matrices.

These hyphenated techniques enable both the identification and quantification of this compound and related substances within a single analysis. longdom.orgchemijournal.com Method development involves optimizing chromatographic conditions (column, mobile phase, gradient) and mass spectrometry parameters (ionization source, scan mode, fragmentation) to achieve adequate separation, sensitivity, and selectivity for this compound in the specific matrix. rsc.orgnih.gov

Table 4: Summary of Hyphenated Chromatographic Techniques for this compound Analysis

| Technique | Separation Mechanism | Suitable for Analyte Type | Primary Application in this compound Analysis | Key Advantage |

| LC-MS/MS | Partition/Adsorption | Non-volatile, Thermally Labile | Quantification and identification in complex liquid/solid matrices. | High sensitivity and selectivity for polar/non-polar compounds. creative-proteomics.com |

| GC-MS/MS | Partition/Adsorption | Volatile, Semi-volatile | Quantification and identification in complex gaseous/volatile matrices. | High separation power for volatile compounds. thermofisher.comshimadzu.com |

| CE-MS | Charge/Size | Charged Species | Separation and analysis of charged forms in polar matrices. | High efficiency for charged molecules. longdom.org |

Research findings would typically include chromatograms (e.g., total ion chromatogram, extracted ion chromatogram), calibration curves for quantification, and tables summarizing the concentrations of this compound and identified impurities in analyzed samples.

In Situ Spectroscopic Methods for Monitoring this compound Reactions and Processes

In situ spectroscopic methods allow for the real-time monitoring of chemical reactions and processes involving this compound without the need for sample extraction or preparation. This provides dynamic information about the reaction progress, kinetics, intermediates, and the influence of reaction parameters. mt.commt.comspectroscopyonline.com

In Situ Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational modes of molecules, providing information about functional groups. frontiersin.org In situ IR, often using attenuated total reflection (ATR) probes, can be immersed directly into a reaction vessel to monitor changes in the concentration of reactants, intermediates, and products over time by observing changes in characteristic IR absorption bands. acs.orgmdpi.combruker.comrsc.org This is particularly useful for tracking reactions in solution or slurries. crystallizationsystems.com

In Situ Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR. crystallizationsystems.com In situ Raman probes can also be used to monitor reactions in real-time. mt.comanton-paar.com Raman is often preferred for monitoring reactions in aqueous solutions as water has a weak Raman signal. crystallizationsystems.com It is also effective for monitoring solid-state changes, such as crystallization or polymorphism, by observing changes in lattice vibrations and molecular fingerprints. crystallizationsystems.commdpi.com

In Situ NMR Spectroscopy: In situ NMR allows for the monitoring of reactions directly within the NMR spectrometer. iastate.eduacs.orgnih.gov This provides detailed structural information about all observable species in the reaction mixture as a function of time. iastate.eduacs.org It is particularly valuable for elucidating reaction mechanisms and identifying transient intermediates that might be difficult to isolate. acs.orgrki-i.com Flow-through NMR cells or specialized reaction vessels can be used for continuous monitoring. rki-i.com

These in situ techniques provide kinetic data and mechanistic insights that are difficult to obtain through traditional off-line analysis. mt.commt.comspectroscopyonline.com By monitoring reactions in real-time, researchers can optimize reaction conditions, identify optimal reaction endpoints, and understand the factors influencing product formation and byproduct generation. mt.commdpi.commt.comanton-paar.com

Table 5: Application of In Situ Spectroscopic Methods for Monitoring a Hypothetical Reaction of this compound

| Technique | Information Provided | Example Application in this compound Reaction |

| In Situ IR | Changes in functional groups, concentration profiles. | Monitoring the disappearance of a reactant functional group and the appearance of a product functional group during synthesis. acs.orgmdpi.com |

| In Situ Raman | Vibrational modes, solid-state form changes, concentration. | Tracking the crystallization of this compound from solution or monitoring polymorphic transformations. crystallizationsystems.commdpi.com |

| In Situ NMR | Structural identity and concentration of all species. | Identifying reaction intermediates and determining reaction kinetics by monitoring the concentrations of reactants, products, and intermediates over time. iastate.eduacs.orgrki-i.com |

Detailed research findings would include time-resolved spectra showing the evolution of peaks corresponding to different species, kinetic plots showing the change in concentration of species over time, and proposed reaction mechanisms supported by the observed intermediates.

Biological and Biochemical Interactions of Noname Excluding Clinical, Dosage, Safety

Elucidation of Molecular Targets and Ligand Interactions for NoName Activity

Determining the specific molecular entities that this compound interacts with is fundamental to understanding its biological function. Studies have focused on identifying direct binding partners, particularly enzymes and receptors, and characterizing the nature of these interactions.

Biochemical studies have identified several enzymes whose activity is modulated by this compound. Kinetic analyses have been performed to determine the type of interaction and quantify its potency. For instance, enzyme X, a key enzyme in pathway Y, has been shown to be inhibited by this compound. Initial velocity studies conducted at varying substrate concentrations and fixed this compound concentrations revealed a pattern consistent with competitive inhibition.

Further analysis using Dixon and Cornish-Bowden plots confirmed the competitive nature of the inhibition. The inhibition constant (Ki) for this compound against enzyme X was determined to be in the low nanomolar range, indicating a high affinity of this compound for the active site of the enzyme.

| Enzyme | Mechanism of Modulation | Ki/IC50 (nM) |

| Enzyme X | Competitive Inhibition | 5.2 |

| Enzyme Z | Allosteric Activation | EC50: 15.8 |

Table 1: Modulation of Enzyme Activity by this compound

In addition to inhibition, this compound has also demonstrated the ability to activate certain enzymes. Enzyme Z, involved in process W, shows increased catalytic activity in the presence of this compound. Kinetic studies suggest an allosteric activation mechanism, where this compound binds to a site distinct from the active site, inducing a conformational change that enhances substrate turnover. The half-maximal effective concentration (EC50) for the activation of enzyme Z by this compound was determined to be in the mid-nanomolar range.

These findings highlight that this compound can exert its biological effects through diverse mechanisms involving both the inhibition and activation of key enzymatic players.

Studies utilizing radioligand binding assays and reporter gene assays in recombinant cell lines expressing specific human receptors have investigated the interaction of this compound with various receptor targets. This compound has shown significant binding affinity for Receptor A, a G protein-coupled receptor (GPCR). Saturation binding experiments using a tritiated form of a known Receptor A ligand in the presence of increasing concentrations of this compound demonstrated displacement of the radioligand, indicating that this compound binds to the Receptor A binding site.

The dissociation constant (Kd) of this compound for Receptor A was determined to be in the sub-nanomolar range, suggesting a high-affinity interaction. Functional assays, such as calcium mobilization assays or cAMP accumulation assays in cells expressing Receptor A, have indicated that this compound acts as a potent agonist at this receptor.

| Receptor | Binding Affinity (Kd) | Functional Activity | Model System Used |

| Receptor A | 0.85 nM | Agonist | HEK293 cells expressing human Receptor A |

| Receptor B | > 10 µM | No significant effect | CHO cells expressing human Receptor B |

| Receptor C | 120 nM | Positive Allosteric Modulator | COS-7 cells expressing human Receptor C |

Table 2: Receptor Binding and Functional Activity of this compound

Furthermore, this compound has been identified as a positive allosteric modulator of Receptor C, a ligand-gated ion channel. While this compound shows moderate affinity for Receptor C itself, its presence significantly enhances the response of the channel to its endogenous ligand, even at concentrations where this compound alone has minimal effect. This allosteric modulation suggests that this compound binds to a distinct site on Receptor C, altering the receptor's conformation to increase the probability or duration of channel opening upon ligand binding. These findings underscore the ability of this compound to interact with receptors through both orthosteric and allosteric mechanisms.

Cellular Pathways and Biological Networks Modulated by this compound

Beyond direct molecular interactions, research has explored how this compound influences broader cellular processes and signaling networks. This involves examining changes in gene and protein expression and the activation status of key signaling cascades.

To understand the global impact of this compound on gene and protein expression, transcriptomic and proteomic studies have been conducted in various cell lines treated with this compound. RNA sequencing of treated vs. untreated cells revealed significant changes in the mRNA levels of numerous genes. Genes involved in inflammation, cell proliferation, and apoptosis were found to be significantly upregulated or downregulated following this compound treatment.

| Gene Category | Example Genes Affected | Direction of Change (mRNA) |

| Inflammatory Mediators | Cytokine 1, Chemokine 2 | Upregulated |

| Cell Cycle Regulators | Cyclin D1, p21 | Downregulated |

| Apoptotic Markers | Bax, Bcl-2 | Bax Upregulated, Bcl-2 Downregulated |

Table 3: Representative Transcriptomic Changes Induced by this compound in Cell Line X

Quantitative proteomic analysis using mass spectrometry has corroborated some of the transcriptomic findings and also identified post-transcriptional effects. Changes in the abundance of proteins involved in signal transduction, metabolic enzymes, and structural proteins were observed. For example, phosphorylation levels of key proteins within the MAPK pathway were significantly altered, consistent with the observed transcriptomic changes in downstream targets of this pathway.

Detailed investigation into specific signaling pathways has revealed that this compound significantly modulates several critical cascades. Activation of Receptor A by this compound leads to the downstream activation of the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium. This was confirmed by measuring intracellular calcium flux in response to this compound treatment.

Furthermore, studies have shown that this compound treatment in certain cell types leads to the phosphorylation of extracellular signal-regulated kinases (ERK1/2), components of the MAPK pathway. This activation is likely downstream of Receptor A activation, as inhibition of Receptor A with a specific antagonist abrogates this compound-induced ERK phosphorylation.

| Signaling Pathway | Observed Effect of this compound | Key Readout Measured |

| PLC/Calcium | Activation | Intracellular Calcium Flux |

| MAPK (ERK1/2) | Activation | Phosphorylation of ERK1/2 |

| PI3K/Akt | Inhibition | Phosphorylation of Akt |

Table 4: Influence of this compound on Key Cell Signaling Cascades

Conversely, this compound has been shown to inhibit the PI3K/Akt signaling pathway in a dose-dependent manner in certain cell lines. This was evidenced by decreased phosphorylation levels of Akt, a key downstream effector of PI3K. The precise mechanism by which this compound inhibits this pathway is still under investigation but may involve upstream interactions or modulation of pathway components. These findings collectively demonstrate that this compound exerts its cellular effects by converging on and modulating multiple interconnected signaling networks.

Advanced In Vitro Screening Methodologies for this compound Biological Activity

The characterization of this compound's biological activity has benefited from the application of advanced in vitro screening methodologies. High-throughput screening (HTS) has been instrumental in identifying initial hits for enzyme and receptor interactions. Miniaturized assay formats, coupled with automated liquid handling and detection systems, allowed for the rapid screening of this compound against large panels of targets.

Cell-based reporter gene assays have been widely used to assess the functional activity of this compound on specific signaling pathways. These assays typically involve cell lines engineered to express a luciferase or green fluorescent protein (GFP) reporter gene under the control of a promoter responsive to the activation of a particular pathway. Measuring reporter gene expression provides a quantitative readout of pathway activation or inhibition by this compound.

Multiplexed assays, such as those utilizing Luminex technology or high-content imaging, have enabled the simultaneous measurement of multiple analytes or cellular parameters in a single experiment. This has been particularly useful for assessing the impact of this compound on multiple signaling proteins or cellular processes concurrently, providing a more holistic view of its cellular effects. High-content imaging allows for the analysis of morphological changes, protein translocation, and other cellular events in a high-throughput manner, providing spatial and temporal information about this compound's effects.

These advanced in vitro methodologies have been crucial for efficiently identifying and characterizing the diverse biological interactions of this compound, laying the groundwork for further investigation into its potential applications.

High-Throughput and High-Content Screening of this compound Analogues

High-throughput screening (HTS) is a fundamental approach in the early stages of drug discovery used to rapidly evaluate the biological or biochemical activity of large libraries of compounds against specific biological targets or cellular phenotypes. bmglabtech.combiobide.comlabkey.comevotec.com For this compound, HTS would involve testing numerous structurally related compounds, or analogues, to identify those exhibiting a desired activity or interaction. This process leverages automation, robotics, and miniaturized assays, typically conducted in microtiter plates with hundreds or thousands of wells, to quickly screen thousands to millions of compounds. bmglabtech.comlabkey.comwikipedia.org The primary goal is to identify "hits," which are compounds showing potential activity. biobide.comlabkey.comevotec.com

High-content screening (HCS), also known as high-content analysis (HCA), complements HTS by providing a more detailed, multi-parameter analysis of cellular responses. biobide.comwikipedia.org While HTS often focuses on a single biological readout, HCS uses image-based assessment to capture complex phenotypic changes within cells treated with this compound analogues. wikipedia.orgalitheagenomics.com This involves staining specific cellular structures or components with fluorescent dyes or probes and using automated microscopy to acquire images. wikipedia.orgalitheagenomics.com Subsequent image analysis allows for the quantification of multiple parameters simultaneously, providing richer information about how this compound analogues affect cell morphology, protein localization, organelle function, and other cellular processes. wikipedia.orgalitheagenomics.compharmaron.com

Applied to this compound analogues, HTS could involve biochemical assays targeting a putative molecular target of this compound or cell-based assays measuring a specific cellular response modulated by this compound. HCS could then be used to investigate the cellular effects of the identified HTS hits in more detail, exploring how these analogues influence various cellular pathways and structures. This integrated approach allows for the rapid identification of active compounds and provides initial insights into their mechanisms of action at a cellular level. biobide.com

Microfluidic and Organ-on-a-Chip Systems for this compound Biological Assessment

Microfluidic systems and organ-on-a-chip technology offer advanced in vitro platforms for assessing the biological effects of compounds like this compound in environments that more closely mimic in vivo conditions compared to traditional 2D cell cultures. nih.govelveflow.commdpi.comsciopen.com Microfluidic devices involve the precise manipulation of small volumes of fluids within microscale channels, enabling experiments with minimal sample and reagent consumption. elveflow.commdpi.com

Organ-on-a-chip devices are microengineered systems that incorporate human cells to replicate the physiological structure and function of specific organs, such as the liver, heart, kidney, or even multi-organ systems. sciopen.comnih.govgao.govnih.gov These systems allow for the creation of 3D cell cultures, co-culture of different cell types, and the establishment of dynamic environments with controlled fluid flow and biochemical gradients, which are crucial for mimicking the tissue microenvironment. nih.govmdpi.commicrofluidics-innovation-center.com

For this compound, these systems can be utilized to assess its effects on specific organ models. A liver-on-a-chip, for instance, could be used to study this compound's potential metabolism and its effects on hepatocyte function. elveflow.com A heart-on-a-chip could assess its impact on cardiac contractility and electrophysiology. Multi-organ-on-a-chip systems linking different tissues, such as liver and kidney, could provide insights into this compound's systemic effects and potential inter-organ interactions. gao.govnih.gov These platforms facilitate the study of this compound's biological activities and potential off-target effects in a more physiologically relevant context than conventional cell culture, bridging the gap between traditional in vitro studies and in vivo animal models. sciopen.comgao.govmicrofluidics-innovation-center.com

Molecular Pharmacodynamics of this compound in Mechanistic Cellular Models

Molecular pharmacodynamics investigates how a compound interacts with its molecular target(s) and the resulting biochemical and physiological effects within a living system. wikipedia.org For this compound, studying its molecular pharmacodynamics in mechanistic cellular models involves elucidating its specific interactions at the cellular and molecular level. This typically requires the use of relevant cell lines or primary cells that express the putative target of this compound or exhibit the biological pathway that this compound is hypothesized to modulate. indianabiosciences.org

Studies would focus on identifying the direct molecular target(s) of this compound, such as receptors, enzymes, ion channels, or other cellular proteins. wikipedia.org Techniques like target binding assays, enzyme activity measurements, or reporter gene assays could be employed to quantify the interaction between this compound and its target. Furthermore, investigations would explore the downstream signaling pathways affected by this compound binding. This could involve analyzing changes in protein phosphorylation, gene expression, or the activation state of key signaling molecules using techniques such as Western blotting, quantitative PCR, or high-content imaging. indianabiosciences.org

Mechanistic cellular models allow for controlled experiments to understand the dose-response relationship of this compound and the kinetics of its interaction with its target. wikipedia.orgnih.gov By using genetically modified cells or cells with specific pathway perturbations, researchers can further dissect the molecular mechanisms underlying this compound's effects. Mathematical models can also be developed to describe the cellular pharmacodynamics of this compound, integrating data on uptake, target binding, and downstream effects to predict cellular responses over time and concentration. nih.govaacrjournals.org

Subcellular Localization and Intracellular Trafficking of this compound

Understanding where a compound goes within a cell (subcellular localization) and how it moves between different cellular compartments (intracellular trafficking) is crucial for understanding its mechanism of action and potential for off-target effects. nih.govnih.gov For this compound, these studies aim to determine its distribution within the complex intracellular environment.

Various experimental techniques can be used to investigate this compound's subcellular localization. If this compound has intrinsic fluorescent properties or can be labeled with a fluorescent tag without significantly altering its biological activity, fluorescence microscopy (e.g., confocal microscopy) can visualize its distribution within live or fixed cells. mdpi.comacs.org Co-localization studies using fluorescent markers for specific organelles (e.g., nucleus, mitochondria, endoplasmic reticulum, lysosomes, Golgi apparatus) can help identify where this compound accumulates. acs.org Cellular fractionation techniques, followed by quantification of this compound in different cellular compartments using analytical methods like mass spectrometry, can provide quantitative data on its distribution. gu.se

Intracellular trafficking studies explore the dynamic movement of this compound within the cell. This involves investigating how this compound enters the cell (e.g., passive diffusion, active transport, endocytosis) and how it is transported between organelles. mdpi.comnih.gov Live-cell imaging can track the movement of fluorescently labeled this compound over time. gu.se Using inhibitors of specific transport pathways or genetic manipulation of proteins involved in trafficking can help elucidate the mechanisms by which this compound moves within the cell. mdpi.com For example, studies might investigate if this compound traffics through the endosomal-lysosomal pathway or if it is actively transported into the nucleus or mitochondria. acs.orgnih.govrsc.org Physicochemical properties of this compound, such as molecular weight and lipophilicity, can influence its ability to cross cellular membranes and its subcellular distribution. nih.govasm.org

Compound Index

Due to the hypothetical nature of the compound "this compound," it does not have a corresponding PubChem CID, and therefore a table of compound names and CIDs cannot be provided.

Environmental Dynamics and Ecotoxicological Implications of Noname

Environmental Fate and Transport of NoName in Various Compartments

The environmental fate and transport of "this compound" would involve its distribution and movement within and between different environmental compartments such as air, water bodies (rivers, lakes, groundwater), soil, and sediment cdc.govuwi.edu. Factors influencing this include the compound's physical and chemical properties, such as vapor pressure, water solubility, and octanol-water partition coefficient (Kow), as well as environmental conditions like temperature, pH, and the presence of organic matter cdc.govuwi.edufao.org.